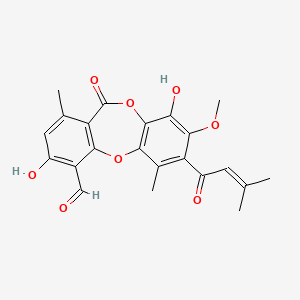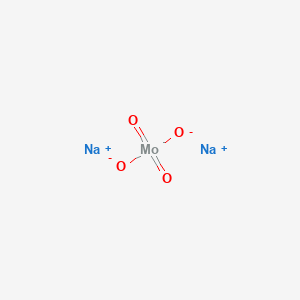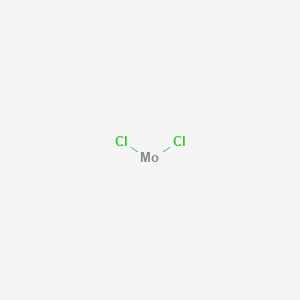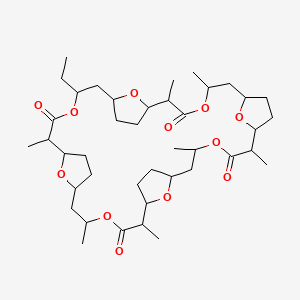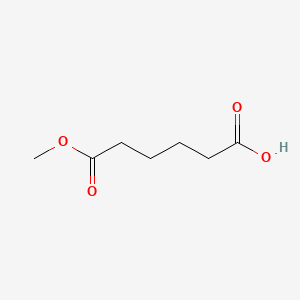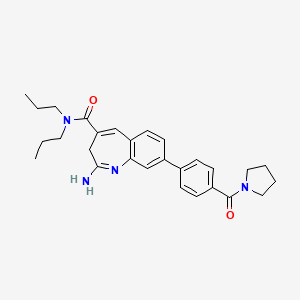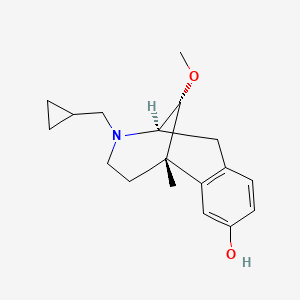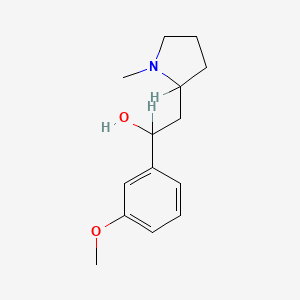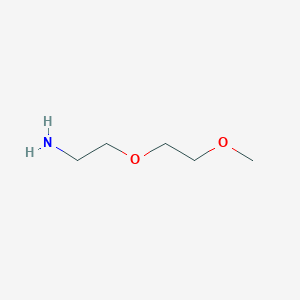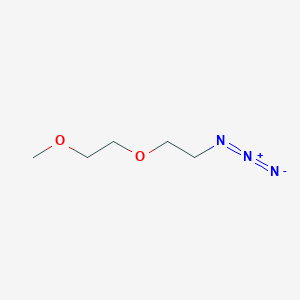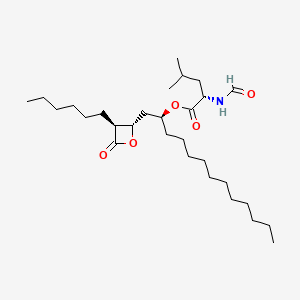
Orlistat
Vue d'ensemble
Description
Orlistat, vendu sous les noms de marque Xenical et Alli, est un médicament principalement utilisé pour traiter l'obésité. Il agit en inhibant l'absorption des graisses du régime alimentaire humain, agissant comme un inhibiteur de la lipase. Ce composé est un dérivé saturé de la lipstatine, un inhibiteur naturel puissant des lipases pancréatiques isolé de la bactérie Streptomyces toxytricini . This compound est choisi plutôt que la lipstatine pour le développement en raison de sa simplicité et de sa stabilité relatives .
Mécanisme D'action
Target of Action
Orlistat primarily targets gastric and pancreatic lipases , enzymes that play a crucial role in the digestion of dietary fat . These lipases break down triglycerides into absorbable free fatty acids and monoglycerides .
Mode of Action
This compound acts by binding covalently to the serine residue of the active site of gastric and pancreatic lipases . When administered with fat-containing foods, this compound partially inhibits the hydrolysis of triglycerides, thus reducing the subsequent absorption of monoaclglycerides and free fatty acids .
Biochemical Pathways
This compound’s action on lipases impacts the lipid metabolism pathway . By inhibiting the breakdown of triglycerides, this compound prevents the formation and absorption of free fatty acids and monoglycerides, key components in the lipid metabolism pathway . This alteration in lipid metabolism can lead to changes in secondary gut metabolites, which can have significant effects on various aspects of host physiology .
Pharmacokinetics
This compound’s pharmacokinetics reveal that it is minimally absorbed , indicating that systemic exposure to this compound is minimal . This minimal absorption is crucial for its function as it needs to remain in the gastrointestinal tract to inhibit the lipases. The elimination half-life of this compound is between 1 to 2 hours .
Result of Action
The primary result of this compound’s action is weight loss and weight maintenance . By inhibiting the absorption of dietary fats, this compound reduces caloric intake, which can lead to weight loss . It is also indicated to reduce the risk of weight regain following weight loss . It’s worth noting that this compound treatment can cause changes in secondary gut metabolites which may eventually lead to the development of inflammatory, oxidative, and mitochondrial dysfunction at the cellular level .
Action Environment
The efficacy and stability of this compound can be influenced by the dietary environment . For instance, the presence of dietary fat is necessary for this compound to exert its action . Furthermore, alterations in the gut microbiota, which can be influenced by diet and other environmental factors, can impact the effectiveness of this compound .
Applications De Recherche Scientifique
Orlistat has a wide range of applications in scientific research, including:
Analyse Biochimique
Biochemical Properties
Orlistat works by inhibiting pancreatic lipase, an enzyme that breaks down triglycerides in the intestine. Without this enzyme, triglycerides from the diet are prevented from being hydrolyzed into absorbable free fatty acids and are excreted undigested . This way, this compound prevents the absorption of dietary fats, thereby reducing caloric intake .
Cellular Effects
This compound has been shown to have an impact on various types of cells and cellular processes. For instance, it has been found to arrest the PC3 cells (a prostate cancer cell line) at the G1 phase of the cell cycle . It also enhances the cytotoxic effects of enzalutamide, a medication used to treat prostate cancer .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the active site of the enzyme pancreatic lipase, thereby inhibiting its action. This prevents the hydrolysis of dietary fat triglycerides into absorbable free fatty acids, leading to decreased caloric intake and weight loss .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it has been found to significantly inhibit tumor growth in PC3 tumor-bearing mice when combined with castration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, pretreatment with this compound combined with castration inhibited the tumor growth significantly compared with those of castration and this compound treatments alone in PC3 tumor-bearing mice .
Metabolic Pathways
This compound is involved in the inhibition of the fatty acid synthase pathway, a key metabolic pathway involved in the synthesis of fatty acids . This leads to a reduction in the availability of fatty acids, which are essential components of cellular membranes and signaling molecules .
Transport and Distribution
This compound is primarily taken orally and works locally in the gut, where it binds to gastric and pancreatic lipases in the lumen of the stomach and small intestine . The systemic absorption of this compound is minimal .
Subcellular Localization
This compound acts in the lumen of the stomach and small intestine, where it binds to the active sites of gastric and pancreatic lipases, thereby inhibiting their action . This prevents these enzymes from breaking down dietary fats into their constituent fatty acids, resulting in reduced absorption of dietary fats .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Orlistat peut être synthétisé par différentes méthodes. Une méthode courante implique l'hydrogénation de la lipstatine. Le bouillon de fermentation contenant la lipstatine est homogénéisé, et le produit est extrait en utilisant un solvant d'heptane. Le produit obtenu est ensuite cristallisé, hydrogéné et cristallisé plusieurs fois en utilisant différents solvants pour améliorer la pureté .
Méthodes de production industrielle : Dans les milieux industriels, l'this compound est souvent préparé en le chargeant sur de la silice mésoporeuse en utilisant la méthode de l'adsorption de fusion supercritique avec du dioxyde de carbone. Cette méthode permet de surmonter les problèmes liés à la faible solubilité dans l'eau et aux effets secondaires tels que les taches huileuses .
Analyse Des Réactions Chimiques
Types de réactions : Orlistat subit principalement des réactions d'hydrolyse. Il inhibe les lipases pancréatiques et gastriques, empêchant l'hydrolyse des triglycérides en acides gras libres et en monoglycérides absorbables .
Réactifs et conditions courants : Les réactions d'hydrolyse se produisent généralement dans le tractus gastro-intestinal, où l'this compound se lie de manière covalente aux résidus sérine sur le site actif de la lipase gastrique et pancréatique .
Principaux produits formés : Les principaux produits formés par ces réactions sont des triglycérides non absorbés, qui sont excrétés par l'organisme, conduisant à un déficit calorique et à une perte de poids subséquente .
4. Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique, notamment :
5. Mécanisme d'action
This compound exerce ses effets en inhibant les lipases gastro-intestinales. Il agit dans le tractus gastro-intestinal en se liant de manière covalente aux résidus sérine situés sur le site actif de la lipase gastrique et pancréatique . Cette inhibition empêche l'hydrolyse des triglycérides en acides gras libres et en monoglycérides absorbables, ce qui entraîne l'excrétion non digérée d'environ 30 % des graisses ingérées .
Composés similaires :
Lipstatine : L'inhibiteur naturel dont l'this compound est dérivé.
Cetilistat : Un autre inhibiteur de la lipase utilisé pour le traitement de l'obésité.
Phentermine : Un médicament pour la perte de poids qui agit comme un coupe-faim.
Topiramate : Utilisé pour la perte de poids et la prévention des migraines.
Unicité de l'this compound : this compound est unique dans son mécanisme d'action en tant qu'inhibiteur de la lipase, qui empêche directement l'absorption des graisses alimentaires. Contrairement aux coupe-faim comme la phentermine, l'this compound n'affecte pas le système nerveux central, ce qui en fait une option plus sûre pour une utilisation à long terme .
L'efficacité de l'this compound pour favoriser la perte de poids, ainsi que sa capacité à réduire la tension artérielle et à prévenir l'apparition du diabète de type 2, en font un composé précieux dans le domaine de la médecine .
Comparaison Avec Des Composés Similaires
Lipstatin: The natural inhibitor from which orlistat is derived.
Cetilistat: Another lipase inhibitor used for the treatment of obesity.
Phentermine: A weight-loss medication that acts as an appetite suppressant.
Topiramate: Used for weight loss and the prevention of migraines.
Uniqueness of this compound: this compound is unique in its mechanism of action as a lipase inhibitor, which directly prevents the absorption of dietary fats. Unlike appetite suppressants like phentermine, this compound does not affect the central nervous system, making it a safer option for long-term use .
This compound’s effectiveness in promoting weight loss, along with its ability to reduce blood pressure and prevent the onset of type 2 diabetes, makes it a valuable compound in the field of medicine .
Propriétés
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-FWEHEUNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023395 | |
| Record name | Orlistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Orlistat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water, freely soluble in chloroform, and very soluble in methanol and ethanol., 9.19e-05 g/L | |
| Record name | ORLISTAT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orlistat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Orlistat is a potent and selective inhibitor of various lipase enzymes responsible for the metabolism of fat. It acts in the gastrointestinal (GI) tract via covalent binding to the serine residues located on the active site of both gastric and pancreatic lipase. When orlistat is taken with food containing fat, it partially inhibits the hydrolysis of triglycerides. This decreases absorption of monoaclglycerides and free fatty acids, contributing to weight maintenance and weight loss., Orlistat is a reversible inhibitor of lipases. It exerts its therapeutic activity in the lumen of the stomach and small intestine by forming a covalent bond with the active serine residue site of gastric and pancreatic lipases. The inactivated enzymes are thus unavailable to hydrolyze dietary fat in the form of triglycerides into absorbable free fatty acids and monoglycerides. As undigested triglycerides are not absorbed, the resulting caloric deficit may have a positive effect on weight control. Systemic absorption of the drug is therefore not needed for activity. At the recommended therapeutic dose ... orlistat inhibits dietary fat absorption by approximately 30%., Orlistat, a reversible inhibitor of gastric and pancreatic lipases, exhibits antiobesity and antilipemic activity. The drug also inhibits certain other (e.g., microbial, carboxylester [for hydrolysis of vitamin esters]) lipases. Orlistat is a synthetic derivative of naturally occurring lipstatin., Unlike most other currently available antiobesity agents, orlistat does not exert anorexigenic (appetite suppressant) effects. Instead, orlistat exerts its antiobesity effect by decreasing the absorption of dietary fats (triacylglycerols) in the intestinal lumen via inhibition of triglyceride hydrolysis; at recommended dosages, approximately one-third of dietary fat will not be absorbed. By preventing triglyceride hydrolysis, the drug decreases intestinal concentrations of absorbable free fatty acids and monoglycerides., Orlistat, an antiobesity drug, is cytostatic and cytotoxic to tumor cells. The antitumor activity of orlistat can be attributed to its ability to inhibit the thioesterase domain of fatty acid synthase (FAS). The objective of the present study was to test the effect of orlistat on endothelial cell proliferation and angiogenesis. Orlistat inhibits endothelial cell FAS, blocks the synthesis of fatty acids, and prevents endothelial cell proliferation. More significantly, orlistat inhibits human neovascularization in an ex vivo assay, which suggests that it may be useful as an antiangiogenic drug. The mechanism of these effects can be traced to the fact that orlistat prevents the display of the vascular endothelial growth factor (VEGF) receptor (VEGFR2/KDR/Flk1) on the endothelial cell surface. Thus, orlistat is an antiangiogenic agent with a novel mechanism of action. | |
| Record name | Orlistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORLISTAT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
96829-58-2 | |
| Record name | Tetrahydrolipstatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96829-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orlistat [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096829582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orlistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orlistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2S)-2-formamido-4-methylpentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORLISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95M8R751W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ORLISTAT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Orlistat | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40-50, 43 °C | |
| Record name | Orlistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01083 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORLISTAT | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7556 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Orlistat exert its primary effect?
A1: this compound functions as a potent inhibitor of gastrointestinal lipases. [, , ] It forms a covalent bond with the serine residue (Ser2308) in the active site of these enzymes, thereby blocking their activity. [] This inhibition prevents the hydrolysis of dietary triglycerides into absorbable free fatty acids in the gut. [, ]
Q2: What are the downstream consequences of lipase inhibition by this compound?
A2: By inhibiting lipases, this compound reduces the absorption of dietary fat by approximately 30%. [, , , ] This leads to a decrease in caloric absorption, aiding in weight loss. [, , ] Additionally, this compound has been observed to improve glycemic control and lipid profiles in some studies. [, , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound, chemically known as (S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]methyl]dodecyl N-formyl-L-leucinate, has a molecular formula of C42H70NO5 and a molecular weight of 660.0 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, 13C nuclear magnetic resonance (NMR) spectroscopy has been used to study the behavior of this compound in biological model membranes and emulsions. [] The chemical shift of the [13C]leucinate carbon in this compound was found to be sensitive to the hydrogen bonding capacity of the surrounding environment. []
Q5: Has the stability of this compound in different formulations been investigated?
A5: Yes, studies have explored incorporating this compound into various formulations, including tablets, microspheres, and nanoparticles. [, , , ] These formulations aim to improve this compound's stability, solubility, and bioavailability. [, , , ]
Q6: Does this compound possess any catalytic properties?
A6: this compound itself is not a catalyst. It acts as an inhibitor, specifically targeting and inhibiting lipase enzymes. [, , ]
Q7: Have computational methods been employed in this compound research?
A7: Yes, molecular dynamics simulations have been used to investigate the mechanism of this compound hydrolysis by the thioesterase domain of human fatty acid synthase (FASN). [] These simulations revealed the importance of the hexyl tail conformation of this compound in the hydrolysis process. [] Additionally, quantitative structure-activity relationship (QSAR) models have been developed to explore the relationship between the lipophilicity of compounds and their potential for interaction with this compound. []
Q8: Are there any known structural modifications of this compound that affect its activity?
A8: While the provided research primarily focuses on this compound itself, the study utilizing QSAR models suggests that the lipophilicity of a compound, represented by its logP value, plays a crucial role in its potential interaction with this compound. []
Q9: What formulation strategies have been explored to improve this compound's stability, solubility, or bioavailability?
A9: Researchers have developed various formulations for this compound, including:
- Tablets: this compound tablets incorporating cyclodextrin aim to improve stability, mask unpleasant taste, and enhance dissolution. []
- Microspheres: Gastroretentive this compound microspheres using polymers like Eudragit RL100, cellulose acetate, and ethyl cellulose have been investigated for prolonged drug release and improved bioavailability. []
- Nanoparticles: Polydopamine-decorated this compound-loaded hollow capsules demonstrate enhanced cytotoxicity against cancer cell lines due to improved drug delivery and controlled release. []
- Nanocrystals: this compound nanocrystals prepared using melt extrusion and high-pressure homogenization techniques significantly increase solubility and dissolution rate. []
Q10: What is the absorption profile of this compound?
A10: this compound exhibits minimal systemic absorption. [] Studies in obese/overweight volunteers show that urinary and fecal recovery of total radioactivity after a single oral dose of 14C-labeled this compound was 1.13% and 96.4%, respectively. []
Q11: How is this compound metabolized?
A11: Despite its minimal absorption, this compound undergoes metabolism, with two major metabolites identified in plasma accounting for ~42% of total radioactivity. [] The primary metabolite (M1) has a short half-life of approximately 2 hours, while the secondary metabolite (M3) exhibits a slower elimination rate. []
Q12: What in vitro models have been used to study this compound's effects?
A12: this compound's inhibitory effects on FASN have been studied in various cancer cell lines, including endometrial, breast, and glioblastoma cells. [, , ] These studies show that this compound inhibits cell proliferation, induces cell cycle arrest, and enhances the cytotoxic effects of chemotherapeutic agents. [, , ]
Q13: What animal models have been used to investigate this compound's effects?
A13: this compound's effects on obesity, metabolic parameters, and potential toxicity have been evaluated in rodent models. Studies in diet-induced obese rats show that this compound reduces body weight, improves lipid profiles, and ameliorates insulin resistance. [, , ] Additionally, investigations in mice demonstrate the importance of lipolysis in post-oral fat preferences. []
Q14: What are the key findings from clinical trials investigating this compound's efficacy in weight management?
A14: Numerous clinical trials have explored this compound's efficacy in weight loss and weight maintenance. Key findings include:
- Significant Weight Loss: Compared to placebo, this compound consistently leads to significant weight loss in obese and overweight individuals when combined with lifestyle modifications. [, , , , ]
- Cardiovascular Risk Factor Improvement: this compound treatment is associated with improvements in various cardiovascular risk factors, such as total cholesterol, low-density lipoprotein cholesterol, blood pressure, and glycemic control. [, , , , , ]
- Prevention of Type 2 Diabetes: A large-scale, 4-year study (XENDOS) demonstrated that this compound, in conjunction with lifestyle changes, significantly reduced the incidence of type 2 diabetes in obese patients. []
Q15: What are the common side effects associated with this compound use?
A15: The most common side effects of this compound are gastrointestinal in nature, including oily spotting, flatulence, and frequent loose stools. [, , , ] These side effects are primarily attributed to this compound's mechanism of action, which involves inhibiting fat absorption in the gut. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


